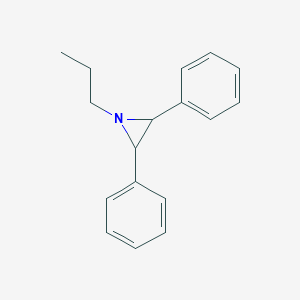

2,3-Diphenyl-1-propylaziridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-diphenyl-1-propylaziridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-2-13-18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h3-12,16-17H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOUNKOJLURQAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Stereochemical Elucidation of 2,3 Diphenyl 1 Propylaziridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of aziridine (B145994) derivatives. For 2,3-Diphenyl-1-propylaziridine, a combination of ¹H, ¹³C, and ¹⁵N NMR techniques allows for a comprehensive characterization of its molecular framework and the relative orientation of the substituents on the three-membered ring.

¹H NMR spectroscopy provides crucial information regarding the electronic environment of protons and their spatial relationships through chemical shifts and spin-spin coupling constants.

The stereochemistry of the two phenyl groups at the C-2 and C-3 positions of the aziridine ring, designated as cis or trans, can be unequivocally determined by analyzing the vicinal coupling constant (³JHH) between the methine protons H-2 and H-3. The magnitude of this coupling is dependent on the dihedral angle between the two protons, as described by the Karplus relationship.

In aziridine rings, it is a well-established principle that the vicinal coupling constant for cis-protons is generally larger than that for trans-protons. For 2,3-disubstituted aziridines, typical values are:

³Jcis : 5–9 Hz

³Jtrans : 2–7 Hz

For instance, ¹H NMR data for trans-1-amino-2,3-diphenylaziridine (B13747258) shows a coupling constant of 5 Hz between the methine protons, confirming a trans relationship. orgsyn.org The determination of these coupling constants is fundamental for assigning the relative stereochemistry of the phenyl substituents in this compound.

Table 1: Representative Vicinal Coupling Constants for Stereochemical Assignment in 2,3-Disubstituted Aziridines

| Stereoisomer | Dihedral Angle (H-C-C-H) | Typical ³JHH (Hz) |

|---|---|---|

| cis | ~0° | 5 - 9 |

| trans | ~120° | 2 - 7 |

The protons directly attached to the aziridine ring carbons (H-2 and H-3) exhibit characteristic chemical shifts that are influenced by the ring strain and the electronic effects of the substituents. In this compound, the presence of two phenyl groups causes a significant downfield shift for these protons compared to unsubstituted aziridine (δ ≈ 1.48 ppm).

The methine protons at C-2 and C-3 in N-alkyl-2,3-diphenylaziridines typically resonate in the range of δ 3.0–3.5 ppm . orgsyn.org The exact chemical shift can be influenced by the solvent and the specific N-alkyl substituent. The propyl group on the nitrogen atom will also display characteristic signals, typically a triplet for the terminal methyl group (CH₃), and two multiplets for the methylene (B1212753) groups (CH₂), with the methylene group adjacent to the nitrogen atom being the most deshielded.

Table 2: Expected ¹H NMR Chemical Shifts for the Aziridine Ring Protons of this compound

| Proton | Expected Chemical Shift (δ, ppm) | Influencing Factors |

|---|---|---|

| H-2, H-3 | 3.0 - 3.5 | Anisotropic effect of phenyl groups, ring strain |

| Phenyl-H | 7.1 - 7.6 | Aromatic ring currents |

| N-CH₂ -CH₂-CH₃ | ~2.4 - 2.8 | Proximity to nitrogen atom |

| N-CH₂-CH₂ -CH₃ | ~1.5 - 1.9 | Standard alkyl region |

| N-CH₂-CH₂-CH₃ | ~0.9 - 1.2 | Standard alkyl region |

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule.

The carbon atoms of the aziridine ring (C-2 and C-3) are highly shielded compared to carbons in larger rings or acyclic systems due to the unique electronic structure of the strained three-membered ring. In the parent aziridine, the carbon resonance is observed at δ 18.2 ppm.

For this compound, the substitution with phenyl groups at C-2 and C-3 leads to a significant downfield shift. The chemical shifts for these carbons in N-alkyl-2,3-diphenylaziridines are typically found in the range of δ 40–50 ppm . The carbons of the N-propyl group and the phenyl groups will appear in their characteristic regions of the spectrum.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-3 | 40 - 50 |

| Phenyl C (quaternary) | 135 - 145 |

| Phenyl C (CH) | 125 - 130 |

| N-C H₂-CH₂-CH₃ | 50 - 60 |

| N-CH₂-C H₂-CH₃ | 20 - 25 |

| N-CH₂-CH₂-C H₃ | 10 - 15 |

¹⁵N NMR spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atom in the aziridine ring. Although it suffers from low natural abundance and a negative gyromagnetic ratio, modern NMR techniques can overcome these limitations. researchgate.net

The chemical shift of the aziridinyl nitrogen is sensitive to the nature of the substituent on it. For the parent aziridine, the ¹⁵N chemical shift is approximately δ –8.5 ppm (relative to ammonia). N-alkylation causes a pronounced downfield shift. The extent of this shift increases with the size and branching of the alkyl group. For an N-propyl group, the nitrogen chemical shift is expected to be significantly downfield compared to an N-methyl or N-ethyl analog, reflecting the electronic and steric influence of the propyl substituent.

Table 4: General ¹⁵N NMR Chemical Shift Trends for N-Alkylaziridines (Relative to NH₃)

| N-Substituent | Typical Chemical Shift (δ, ppm) |

|---|---|

| H | -8.5 |

| Methyl | 0.7 |

| Ethyl | 16.4 |

| Isopropyl | 30.2 |

| Propyl (estimated) | ~18 - 25 |

Two-Dimensional NMR Techniques (COSY, HMBC, NOESY/NOE) for Stereochemistry

Two-dimensional NMR spectroscopy provides detailed insight into the connectivity and spatial relationships of atoms within a molecule, which is essential for determining the relative stereochemistry of the this compound isomers.

Correlation Spectroscopy (COSY) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). In this compound, a COSY spectrum would be crucial for confirming the proton network. A key correlation would be the cross-peak between the methine protons on the aziridine ring (H-2 and H-3), confirming their scalar coupling and adjacency. longdom.orgsdsu.edu Further correlations would be observed between the propyl group protons (H-1', H-2', and H-3') and between the aziridine ring protons and the adjacent methylene protons of the propyl group (H-2/H-3 and H-1'). sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and piecing together molecular fragments. For this compound, HMBC would show correlations from the aziridine protons (H-2 and H-3) to the carbon atoms of the phenyl rings and the propyl group. For instance, H-2 would show a cross-peak to the ipso-carbon of its attached phenyl group and to the carbon of the neighboring phenyl group (C-3). Crucially, correlations from the methylene protons of the propyl group (H-1') to the aziridine carbons (C-2 and C-3) would firmly establish the N-substituent's connection to the ring. sdsu.eduyoutube.com

Nuclear Overhauser Effect Spectroscopy (NOESY/NOE) : The NOESY experiment is paramount for determining the relative stereochemistry (cis vs. trans) as it detects through-space correlations between protons that are in close proximity, regardless of their bonding sequence. researchgate.net

Trans-isomer : In the trans configuration, the protons H-2 and H-3 are on opposite faces of the aziridine ring. Therefore, a very weak or no NOESY cross-peak is expected between H-2 and H-3. Stronger NOEs would be observed between H-2 and the protons of its adjacent phenyl ring, and similarly for H-3 and its corresponding phenyl ring protons.

Cis-isomer : In the cis configuration, H-2 and H-3 are on the same face of the aziridine ring, placing them in close spatial proximity. A strong NOESY cross-peak between H-2 and H-3 would be the definitive evidence for the cis stereochemistry. mdpi.com This key spatial relationship is the most direct method for distinguishing between the two diastereomers.

The following table illustrates the expected key 2D NMR correlations for distinguishing the cis and trans isomers of this compound.

| Technique | Observed Correlation | Cis-isomer Interpretation | Trans-isomer Interpretation |

| COSY | H-2 ↔ H-3 | Confirms ³J coupling between adjacent ring protons. | Confirms ³J coupling between adjacent ring protons. |

| HMBC | H-1' ↔ C-2 / C-3 | Confirms N-propyl group connectivity to the aziridine ring. | Confirms N-propyl group connectivity to the aziridine ring. |

| NOESY | H-2 ↔ H-3 | Strong cross-peak indicates protons are on the same face of the ring. | Weak or absent cross-peak indicates protons are on opposite faces of the ring. |

| NOESY | H-2 ↔ Ortho-protons of Phenyl at C-3 | Expected cross-peak due to proximity. | Weak or absent cross-peak. |

| NOESY | H-3 ↔ Ortho-protons of Phenyl at C-2 | Expected cross-peak due to proximity. | Weak or absent cross-peak. |

Determination of Absolute Stereochemistry

While 2D NMR techniques can establish the relative arrangement of substituents (cis or trans), determining the absolute configuration (e.g., (2R,3S) vs. (2S,3R)) requires methods that can differentiate between enantiomers.

NMR with Chiral Derivatizing Agents (CDAs) : One common NMR-based approach involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.orgstackexchange.com These newly formed diastereomers have distinct physical properties and, therefore, will exhibit different chemical shifts in their NMR spectra. wikipedia.org By analyzing the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric amides, it is possible to assign the absolute configuration of the original amine based on established empirical models that correlate chemical shift differences (Δδ) to the spatial arrangement around the chiral center. nih.govresearchgate.net

Vibrational Circular Dichroism (VCD) : VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. wikipedia.orgnih.gov Since enantiomers have mirror-image structures, they produce VCD spectra that are equal in intensity but opposite in sign. americanlaboratory.com The standard method for determining absolute configuration using VCD involves comparing the experimental VCD spectrum of one enantiomer with a theoretically calculated spectrum. americanlaboratory.comnih.gov The theoretical spectrum is generated using ab initio or density functional theory (DFT) calculations for a specific, known configuration (e.g., 2R,3R). nih.gov A match between the signs and relative intensities of the major bands in the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. americanlaboratory.comrsc.org This method is particularly powerful as it can be performed on samples in solution and does not require crystallization. nih.gov

X-ray Crystallography : The unequivocal "gold standard" for determining absolute configuration is single-crystal X-ray diffraction. nih.gov This technique provides a precise three-dimensional map of the electron density within a crystal, revealing the exact spatial arrangement of every atom. nih.gov To determine the absolute configuration, anomalous dispersion effects from the X-ray scattering are measured, often requiring the presence of an atom heavier than oxygen. nih.gov The analysis, typically using the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry of the molecule in the crystal lattice. nih.gov The primary limitation of this method is the requirement to grow a single crystal of suitable quality, which can be challenging. nih.gov

The following table summarizes the primary methods for determining the absolute stereochemistry of a chiral aziridine.

| Method | Principle | Advantages | Limitations |

| NMR with CDA | Covalent reaction of enantiomers with a chiral agent to form distinguishable diastereomers. wikipedia.org | High sensitivity; only requires a small amount of sample; can be used for enantiomeric purity determination. nih.gov | Requires chemical modification; relies on empirical models for assignment. |

| VCD Spectroscopy | Comparison of an experimental spectrum with a theoretically calculated spectrum for a known configuration. americanlaboratory.com | Non-destructive; performed on solutions (no crystal needed); provides conformational information. wikipedia.orgnih.gov | Requires specialized equipment and computational resources. |

| X-ray Crystallography | Direct determination of the 3D atomic arrangement in a single crystal. nih.gov | Unambiguous and definitive assignment of absolute configuration. nih.govnih.gov | Requires a high-quality single crystal, which may be difficult or impossible to obtain. nih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Aziridine (B145994) Chemistry

DFT has become a cornerstone of computational chemistry for elucidating the intricacies of chemical reactions and molecular properties. For the aziridine class of compounds, DFT studies have been instrumental. However, specific DFT investigations into 2,3-Diphenyl-1-propylaziridine are absent in the surveyed literature.

While the reaction mechanisms and transition states of many aziridine-based reactions have been successfully mapped using DFT, no such studies have been published for this compound. Research in this area for other aziridines typically involves locating transition state geometries and calculating activation energies for processes such as ring-opening reactions, cycloadditions, and rearrangements. Without specific studies, the mechanistic pathways for this particular compound remain computationally unverified.

DFT calculations are frequently employed to predict and rationalize the regioselectivity and stereoselectivity of reactions involving aziridines. These studies are crucial for synthetic chemists aiming to control the outcome of their reactions. For this compound, there are no published computational studies that predict or analyze the regioselective or stereoselective outcomes of its potential reactions.

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the reactivity of a molecule. The energies and spatial distributions of these orbitals can predict how a molecule will interact with other reagents. A search of the scientific literature did not yield any studies that have calculated or analyzed the HOMO-LUMO gap or the electronic structure of this compound.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only. No experimental or computational data for these parameters for this compound could be located.

The three-membered ring of aziridines is inherently strained, which is a key determinant of their reactivity. Computational methods can quantify this ring strain energy. While the ring strain of the parent aziridine and various other substituted aziridines has been computationally assessed, no specific ring strain analysis for this compound has been reported.

The inclusion of solvent effects in computational models is essential for accurately predicting reaction outcomes in solution. Both implicit and explicit solvent models are used to simulate the influence of the solvent environment. There are no published computational studies that specifically investigate the effect of different solvents on the properties or reactivity of this compound.

Other Molecular Modeling and Ab Initio Methods

Beyond DFT, other molecular modeling and ab initio methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy for certain applications. A comprehensive literature search did not uncover any studies that have applied these or other advanced molecular modeling techniques to investigate this compound.

Q & A

Basic: What are the optimal synthetic routes for 2,3-Diphenyl-1-propylaziridine, and how can stereochemical configuration be confirmed?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic ring-opening of epoxides or cyclization of β-amino alcohols. For stereochemical control (cis/trans isomerism), chiral catalysts or enantioselective reagents may be employed. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy is critical:

- 1H-NMR : Coupling constants (e.g., J values for vicinal protons) distinguish cis (lower J) vs. trans (higher J) configurations.

- 13C-NMR : Chemical shifts of aziridine carbons vary with substituent orientation.

- X-ray crystallography : Definitive confirmation of stereochemistry for crystalline derivatives .

Basic: Which analytical techniques are most effective for assessing purity and structural integrity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Resolves cis/trans isomers using chiral columns (e.g., cellulose-based).

- Gas Chromatography (GC) : Suitable for volatile derivatives; pair with mass spectrometry (GC-MS) for fragmentation patterns.

- FT-IR Spectroscopy : Identifies aziridine ring vibrations (e.g., C-N stretching at ~1,250 cm⁻¹) and phenyl group absorptions.

- Elemental Analysis : Validates molecular formula (C₁₇H₁₉N) and detects impurities .

Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., divergent ring-opening outcomes)?

Methodological Answer:

Contradictions often arise from subtle experimental variables:

- Systematic Reaction Screening : Vary solvents (polar vs. nonpolar), temperature, and catalysts (e.g., Lewis acids).

- Kinetic Isotope Effects (KIE) : Probe mechanistic pathways (e.g., nucleophilic vs. electrophilic ring-opening).

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity .

Advanced: What methodologies elucidate the electronic and steric effects of substituents on aziridine reactivity?

Methodological Answer:

- Hammett Studies : Correlate substituent σ values with reaction rates (e.g., para-substituted phenyl groups).

- Steric Maps : Use molecular docking software to visualize steric hindrance in catalytic systems.

- Electrochemical Analysis : Cyclic voltammetry reveals redox behavior influenced by electron-donating/withdrawing groups .

Basic: What handling precautions and storage conditions prevent decomposition?

Methodological Answer:

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation.

- Low-Temperature Storage : Keep at –20°C in amber vials to avoid photodegradation.

- Stability Monitoring : Regular FT-IR or NMR checks detect decomposition (e.g., ring-opening products) .

Advanced: How can computational tools predict bioactivity or catalytic applications of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.